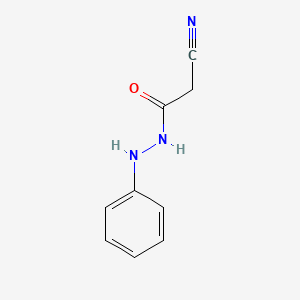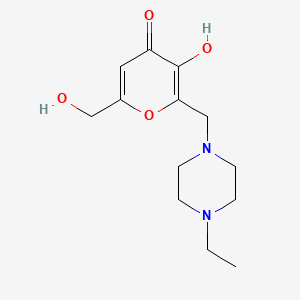
2-(4-Ethyl-piperazin-1-ylmethyl)-3-hydroxy-6-hydroxymethyl-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Ethyl-piperazin-1-ylmethyl)-3-hydroxy-6-hydroxymethyl-pyran-4-one, also known as EHP-101, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EHP-101 is a pyranone derivative that has been synthesized through a multi-step process involving the reaction of 4-ethylpiperazine with various other reagents.
Scientific Research Applications
Anticonvulsant Activity
Researchers have synthesized a series of 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one derivatives, including compounds related to "2-(4-Ethyl-piperazin-1-ylmethyl)-3-hydroxy-6-hydroxymethyl-pyran-4-one," to explore their potential as anticonvulsant agents. These compounds were prepared through Mannich reactions involving substituted piperazine derivatives with kojic acid and formaldehyde. The anticonvulsant activities were evaluated using maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests. Notably, specific derivatives exhibited significant activity against MES seizures and scMet seizures, demonstrating their potential in anticonvulsant therapy without neurotoxicity (Aytemir, Çalış, & Septioğlu, 2010).
Antimicrobial and Antiviral Activities
Another study focused on the synthesis of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives for evaluating their potential anticonvulsant and antimicrobial activities. The research highlighted the antimicrobial activities of these compounds against various bacteria and fungi, demonstrating their utility in developing new antimicrobial agents. Certain compounds within this series showed promising results against both Gram-positive and Gram-negative bacteria, as well as fungi (Aytemir, Çalış, & Özalp, 2004).
Catalyst in Organic Synthesis
Piperazine derivatives, including those related to the queried compound, have been utilized as catalysts in the synthesis of pharmaceutically relevant compounds. An example is the use of piperazine as an efficient and environmentally benign catalyst for synthesizing a wide range of 2-amino-3-cyano-4H-pyrans and bis-pyrans compounds. This catalysis approach offers advantages such as simple procedures, short reaction times, high yields, and the recyclability of the catalyst, emphasizing the role of piperazine derivatives in green chemistry (Yousefi, Goli-Jolodar, & Shirini, 2018).
properties
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-2-14-3-5-15(6-4-14)8-12-13(18)11(17)7-10(9-16)19-12/h7,16,18H,2-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCXVOZCJYFLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=O)C=C(O2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2828589.png)
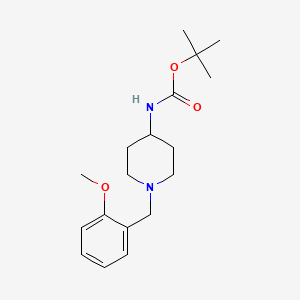
![N-(benzo[d]thiazol-6-yl)-1-naphthamide](/img/structure/B2828591.png)
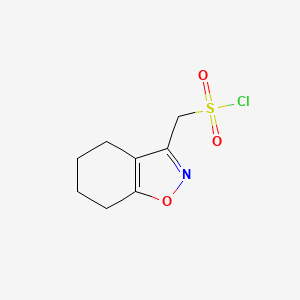
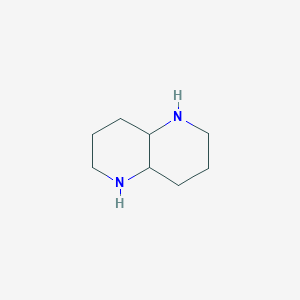


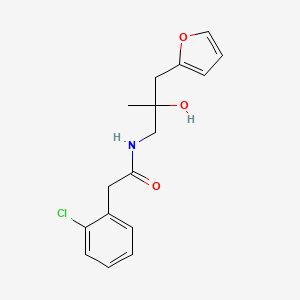

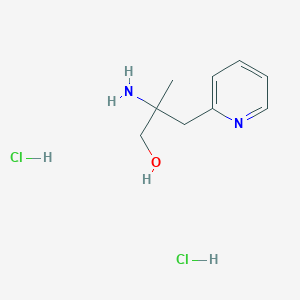
![6-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2828603.png)
![4-[(3-Methylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2828606.png)
![N-(3-butoxyphenyl)-2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B2828607.png)
